ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate
Description
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate (hereafter referred to as Compound A) is a synthetic chromene derivative characterized by a fused benzopyran core with key functional groups:
- A (2Z)-configured imine linkage connecting the chromen system to a 4-aminobenzoate ester.
- A furan-2-ylmethyl carbamoyl group at position 3, introducing heterocyclic aromaticity.
Chromene derivatives are widely studied for pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 4-[[3-(furan-2-ylmethylcarbamoyl)-7-hydroxychromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-2-30-24(29)15-5-8-17(9-6-15)26-23-20(22(28)25-14-19-4-3-11-31-19)12-16-7-10-18(27)13-21(16)32-23/h3-13,27H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKKVJROKADOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate, with the CAS number 1327171-20-9, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.4 g/mol. The compound features a coumarin backbone, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of Coumarin Derivatives
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively studied. This compound may exhibit similar properties due to its structural characteristics that allow interaction with various biological targets.
In one study, coumarin derivatives were found to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression.
Case Study: Anticancer Effects
A study demonstrated that a related coumarin derivative significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. The compound's ability to interfere with key signaling pathways was attributed to its structural features that enhance binding affinity to target proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Coumarins are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that coumarin derivatives can inhibit enzymes involved in inflammatory processes and cancer progression, such as macrophage migration inhibitory factor (MIF) .
- DNA Interaction : Certain coumarins have been shown to interact with DNA, leading to alterations in transcription and replication processes that can affect cell viability.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activities. Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate has been evaluated for its ability to inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research indicates that chromene derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. The presence of hydroxyl groups in the structure enhances its activity by facilitating interactions with inflammatory mediators .
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated the effectiveness of chromene derivatives in inducing apoptosis in cancer cells. The compound was shown to activate specific pathways leading to cell death while sparing normal cells .
- Anti-inflammatory Mechanism : In vitro studies have illustrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Chromene Derivatives
Structural Analogues and Substituent Effects
Compound A shares a chromene scaffold with other derivatives but differs in substituent chemistry. Key comparisons include:
Compound B : N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide
- Core : Partially saturated chromene (5,6,7,8-tetrahydro).
- Substituents :
- 2-Chlorobenzylidene and 2-chlorophenyl groups (electron-withdrawing, enhancing lipophilicity).
- Benzamide at position 2 (amide linkage vs. carbamoyl in Compound A).
- Activity : Chlorinated aryl groups in Compound B are associated with enhanced antimicrobial activity but may reduce solubility compared to Compound A’s furan moiety.
Compound C : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
- Core: Hexahydrochromeno-pyrimidinone (rigid, bicyclic system).
- Substituents: Pyrimidinone ring (hydrogen-bond acceptor/donor sites). Chlorinated aryl groups (similar to Compound B).
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Crystallography : Structural validation of such compounds often relies on X-ray diffraction using programs like SHELX , which aids in confirming Z/E configurations and hydrogen-bonding networks.
- Structure-Activity Relationships (SAR): The Z-configuration of the imine in Compound A may optimize planar geometry for π-π stacking with biological targets.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Condensation : Coupling a chromenone derivative (e.g., 7-hydroxy-2H-chromen-2-one) with a furan-2-ylmethyl carbamoyl group under reflux in polar aprotic solvents like dimethylformamide (DMF) .
- Esterification : Introducing the ethyl benzoate moiety via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like HOBt/DCC for carbamate formation .
- Critical Conditions : Temperature control (70–80°C for condensation), inert atmosphere (N₂/Ar), and monitoring via TLC (silica gel, ethyl acetate/hexane eluent) to ensure intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm Z-configuration of the imine bond (δ 8.5–9.0 ppm for imine protons) and ester carbonyl (δ 165–170 ppm) .
- IR : Validate carbamoyl C=O stretch (~1680 cm⁻¹) and phenolic -OH (~3400 cm⁻¹) .
- Chromatography :
- HPLC (C18 column, methanol/water gradient) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 449.14 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .
- Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) to track accumulation in target organs vs. plasma .
- Mechanistic Validation : Use CRISPR-Cas9 knockdown models to confirm target engagement (e.g., kinase inhibition) observed in vitro .
Q. What strategies stabilize the Z-configuration of the imine bond during synthesis and storage?
- Methodological Answer :
- Solvent Choice : Use non-polar solvents (e.g., dichloromethane) to minimize isomerization; avoid protic solvents like methanol .
- Light/Temperature Control : Store at –20°C in amber vials to prevent UV-induced E/Z isomerization .
- Additives : Include radical scavengers (e.g., BHT) in storage solutions to suppress oxidative degradation .
Q. How can molecular docking simulations complement experimental data to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural homology to known chromenyl targets (e.g., PARP, topoisomerases) .
- Docking Workflow :
Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.
Perform flexible docking with Lamarckian GA to account for side-chain mobility .
Validate poses with MD simulations (GROMACS) to assess binding stability .
- Experimental Cross-Validation : Compare docking scores with IC₅₀ values from enzyme inhibition assays .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for this chromenyl derivative?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene, vary ester groups) and assess activity .
- Biological Assays :
- Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity patterns .
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to correlate structural changes with pro-apoptotic efficacy .
- Computational SAR : Apply QSAR models (e.g., CoMFA) to predict activity of untested analogs .
Data Contradiction & Optimization Questions
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, methanol, and acetonitrile at 25°C and 37°C .
- Particle Size Analysis : Use dynamic light scattering (DLS) to determine if aggregation (e.g., nm-sized particles) skews solubility measurements .
- Co-Solvent Systems : Explore PEG-400/water mixtures to enhance solubility for in vivo dosing .
Q. What experimental designs optimize yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent ratio, and catalyst loading .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed ester or oxidized furan) and adjust protecting groups .
- Flow Chemistry : Implement continuous-flow reactors for precise control of reaction time and temperature .
Theoretical & Mechanistic Questions
Q. How does the furan-2-ylmethyl carbamoyl group influence electronic properties and bioactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (Gaussian 09) to map electron density distributions and HOMO-LUMO gaps .
- Bioisostere Replacement : Synthesize analogs with pyrrole or thiophene methyl carbamoyl groups and compare LogP/binding affinity .
- SAR Correlation : Overlay electrostatic potential maps with docking results to identify key interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. What theoretical frameworks guide the study of this compound’s antioxidant vs. pro-oxidant duality?
- Methodological Answer :
- ROS Assays : Use DCFH-DA and Amplex Red to quantify ROS generation/scavenging in cell-free and cellular systems .
- Nrf2 Pathway Analysis : Perform Western blotting to assess Nrf2 activation (antioxidant) vs. p38 MAPK phosphorylation (pro-oxidant) .
- Theoretical Basis : Link observed duality to the compound’s redox potential (cyclic voltammetry) and hydroxyl group positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
